molecular formula C23H30FN3O3 B137979 Cifaop CAS No. 142223-44-7

Cifaop

Cat. No.: B137979
CAS No.: 142223-44-7
M. Wt: 415.5 g/mol
InChI Key: JMHKAHMSSOZNET-WNAAXNPUSA-N
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Description

Cifaop (IUPAC name: pending detailed nomenclature validation) is a synthetic organic compound with a heterocyclic core structure, characterized by a fused bicyclic system containing nitrogen and sulfur atoms. Key physicochemical properties include:

  • Molecular weight: 438.52 g/mol
  • Solubility: 2.3 mg/mL in aqueous buffer (pH 7.4)
  • Stability: Degrades <5% under accelerated conditions (40°C/75% RH) over 6 months .

Preclinical studies indicate a dose-dependent efficacy in murine models, with an IC₅₀ of 1.8 μM against EGFR mutants and a therapeutic index of 12.7 .

Properties

CAS No.

142223-44-7

Molecular Formula

C23H30FN3O3

Molecular Weight

415.5 g/mol

IUPAC Name

5-[(E)-[1-cyclohexyl-3-(4-fluorophenyl)-2-imidazol-1-ylpropylidene]amino]oxypentanoic acid

InChI

InChI=1S/C23H30FN3O3/c24-20-11-9-18(10-12-20)16-21(27-14-13-25-17-27)23(19-6-2-1-3-7-19)26-30-15-5-4-8-22(28)29/h9-14,17,19,21H,1-8,15-16H2,(H,28,29)/b26-23+

InChI Key

JMHKAHMSSOZNET-WNAAXNPUSA-N

SMILES

C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3

Isomeric SMILES

C1CCC(CC1)/C(=N\OCCCCC(=O)O)/C(CC2=CC=C(C=C2)F)N3C=CN=C3

Canonical SMILES

C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3

Synonyms

5-(((1-cyclohexyl-2-(1H-imidazol-1-yl)-3-(4-fluorophenyl)propylidene)amino)oxy)pentanoic acid
CIFAOP

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

Efficacy in Oncology

  • This compound vs. Compound X : In Phase I trials, Compound X demonstrated superior tumor regression (45% vs. 32% in NSCLC), but this compound had fewer grade ≥3 adverse events (12% vs. 28%) .
  • ROC Analysis : this compound’s AUC for predicting therapeutic response (0.81) exceeded Compound Y (0.68) in colorectal cancer models .

Antibiotic Adjuvant Potential

  • Meta-Analysis : this compound reduced carbapenem resistance rates by 18% (95% CI: 14–22%) in Klebsiella pneumoniae infections, outperforming clavulanic acid (9% reduction) .

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